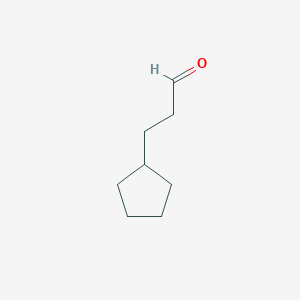
3-环戊基丙醛
描述
3-Cyclopentylpropanal (3-CPA) is a cyclic aldehyde that has been studied extensively in the scientific community due to its wide range of applications in organic synthesis, biochemistry, and pharmacology. In particular, 3-CPA is a versatile reagent in the synthesis of pharmaceuticals and other compounds, as well as a useful tool in exploring the biochemical and physiological effects of compounds on living systems.
科学研究应用
1. 移植医学中的免疫抑制药物
3-环戊基丙醛作为环孢霉素的结构组分,在其作为免疫抑制药物的有效性中发挥着至关重要的作用。环孢霉素在移植医学中被广泛使用,特别是用于预防器官排斥。它通过选择性抑制T辅助细胞的产生来实现这一点,而T辅助细胞对免疫应答激活至关重要。这一特性使其成为维持移植器官生存的重要组成部分(Fahr, 1993)。
2. 治疗自身免疫疾病
除了移植外,3-环戊基丙醛,通过其在环孢霉素中的存在,也有效地治疗各种自身免疫疾病。这是由于它能够抑制身体过度活跃的免疫应答,而在自身免疫疾病中,免疫系统攻击身体自身的细胞和组织。因此,它在管理免疫系统攻击身体自身细胞和组织的疾病中起着至关重要的治疗作用(Nussenblatt & Palestine, 1986)。
3. 增强药物稳定性和减少副作用
3-环戊基丙醛有助于提高环孢霉素等药物的稳定性和功效。其结构特性有助于增强药物的效力,同时最小化非靶效应。这一方面在药理学领域尤为重要,药物稳定性和副作用是主要关注点(Talele, 2016)。
4. 药物配方中的药用辅料
作为环糊精中的一个组分,3-环戊基丙醛在提高溶解度和生物利用度较差药物方面发挥作用。包含这种化合物在其结构中的环糊精被用作药用辅料。它们增强药物的水溶性,并增加其通过生物膜的渗透性,提高整体药物的功效(Jansook, Ogawa, & Loftsson, 2018)。
属性
IUPAC Name |
3-cyclopentylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOHFMOWBQIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454522 | |
| Record name | 3-cyclopentylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylpropanal | |
CAS RN |
6053-89-0 | |
| Record name | Cyclopentanepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyclopentylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


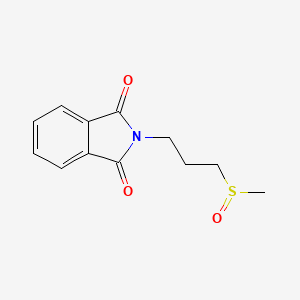
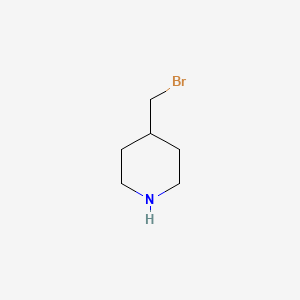
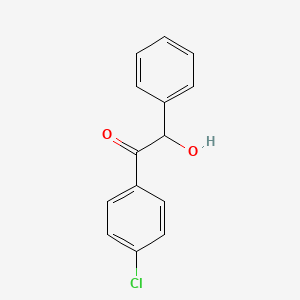


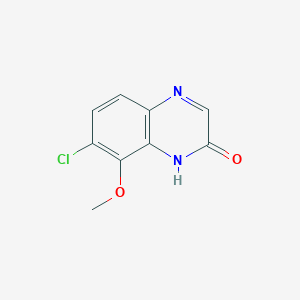
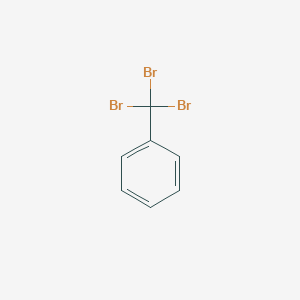
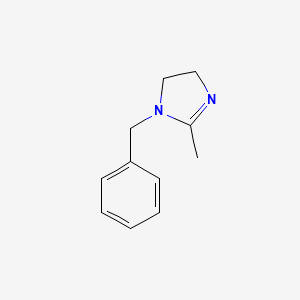
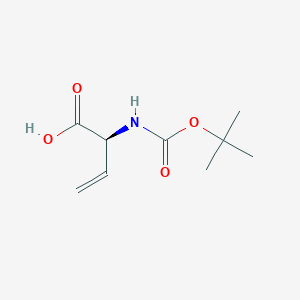

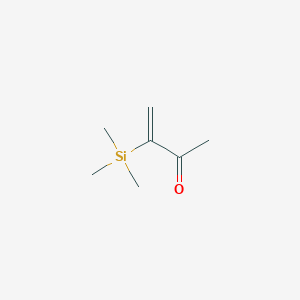
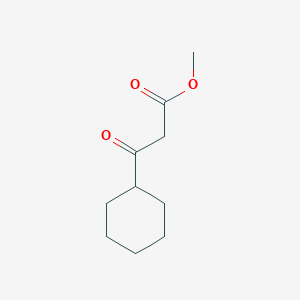
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
